molecular formula C15H24N2O2 B5491141 N-{3-[(acetylamino)methyl]-5,5,6-trimethylbicyclo[2.2.1]hept-2-en-2-yl}acetamide

N-{3-[(acetylamino)methyl]-5,5,6-trimethylbicyclo[2.2.1]hept-2-en-2-yl}acetamide

Cat. No. B5491141
M. Wt: 264.36 g/mol
InChI Key: HOUIPGYVDZZJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(acetylamino)methyl]-5,5,6-trimethylbicyclo[2.2.1]hept-2-en-2-yl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its chemical formula, C14H21NO2, and is commonly referred to as NAMBA.

Mechanism of Action

The mechanism of action of NAMBA involves its binding to the active site of DPP-4, thereby inhibiting its activity. This results in increased levels of the hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which promote insulin secretion and glucose uptake.
Biochemical and Physiological Effects
NAMBA has been shown to have significant effects on glucose metabolism and insulin secretion in animal models. It has also been shown to have potential applications in the treatment of diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of using NAMBA in lab experiments is its high potency and selectivity as a DPP-4 inhibitor. However, its synthetic complexity and low solubility in aqueous solutions may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of NAMBA and its applications in scientific research. These include:
1. Further investigation into the biochemical and physiological effects of NAMBA in animal models and human subjects.
2. Development of new synthetic methods for the production of NAMBA and related compounds.
3. Exploration of the potential therapeutic applications of NAMBA in the treatment of diabetes and other metabolic disorders.
4. Investigation of the potential use of NAMBA as a tool for studying the role of DPP-4 in glucose metabolism and insulin secretion.
5. Development of new compounds based on the structure of NAMBA with improved solubility and other properties for use in lab experiments.

Synthesis Methods

The synthesis of NAMBA involves the reaction of 2-norbornene with acetic anhydride and N-(tert-butoxycarbonyl)-L-alanine methyl ester in the presence of a Lewis acid catalyst. The resulting product is then deprotected using trifluoroacetic acid to yield NAMBA.

Scientific Research Applications

NAMBA has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity as a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism and insulin secretion.

properties

IUPAC Name

N-[(3-acetamido-5,6,6-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-8-11-6-13(15(8,4)5)12(7-16-9(2)18)14(11)17-10(3)19/h8,11,13H,6-7H2,1-5H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUIPGYVDZZJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C1(C)C)C(=C2NC(=O)C)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(acetylamino)methyl]-5,5,6-trimethylbicyclo[2.2.1]hept-2-en-2-yl}acetamide

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